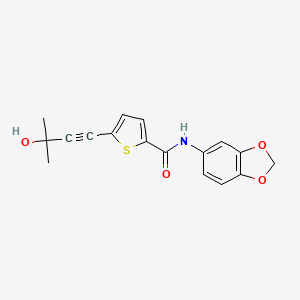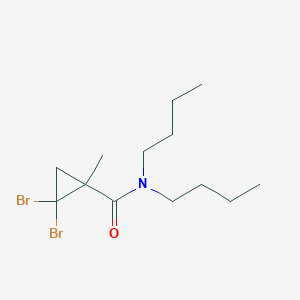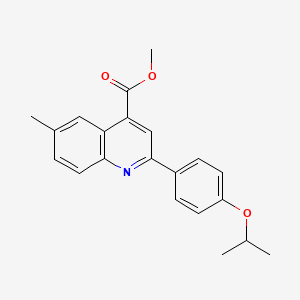![molecular formula C18H20N2O4 B6077035 1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6077035.png)
1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, also known as compound X, is a synthetic compound that has drawn significant attention from the scientific community due to its potential therapeutic applications. The compound is a derivative of indole-3-acetic acid, a naturally occurring plant hormone, and has been found to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of 1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid X is not fully understood, but it is believed to act through multiple pathways. It has been found to activate the peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that regulates glucose and lipid metabolism. It has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
Compound X has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been found to regulate glucose and lipid metabolism by activating PPAR gamma. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been found to exhibit low toxicity in animal studies. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. In addition, its effects may vary depending on the cell type or tissue being studied.
Future Directions
There are several future directions for research on 1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid X. One area of interest is its potential as a treatment for diabetes. Studies have shown that it can improve glucose and lipid metabolism in animal models of diabetes. Another area of interest is its potential as a treatment for cancer. Studies have shown that it can induce apoptosis in a variety of cancer cell lines. Finally, there is interest in exploring the mechanism of action of 1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid X in more detail, in order to better understand its therapeutic potential.
Synthesis Methods
Compound X can be synthesized through a multi-step process that involves the reaction of indole-3-acetic acid with piperidine and acetic anhydride. The reaction yields a mixture of products, which can be separated and purified using column chromatography. The purity of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
Compound X has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In one study, 1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid X was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. In another study, it was found to reduce inflammation in mice with induced colitis.
properties
IUPAC Name |
1-[2-(3-acetylindol-1-yl)acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(21)15-10-20(16-7-3-2-6-14(15)16)11-17(22)19-8-4-5-13(9-19)18(23)24/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTILVPFRSHVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)

![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)


![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
![2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)
![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)
